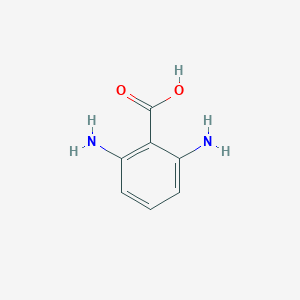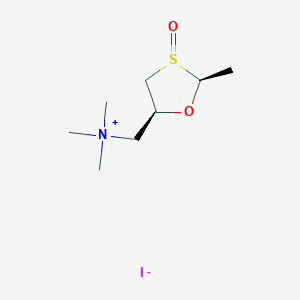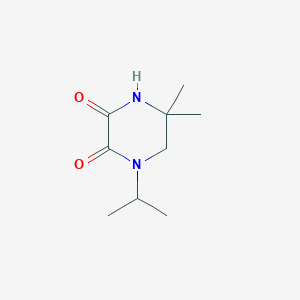
5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione, also known as DMPD, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and materials science.
科学研究应用
5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been studied extensively for its potential applications in various fields of science. In medicine, this compound has been found to have antimicrobial and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
作用机制
The exact mechanism of action of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various microorganisms, including bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. This compound has been shown to cross cell membranes and accumulate in the cytoplasm, making it a potential drug delivery system. In biochemistry, this compound has been used as a probe to study protein-ligand interactions.
实验室实验的优点和局限性
5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has several advantages and limitations for lab experiments. One advantage is its ability to penetrate cell membranes, making it a potential drug delivery system. Another advantage is its ability to inhibit the growth of microorganisms, making it a potential antimicrobial agent. However, one limitation is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of this compound as a potential drug delivery system for various diseases. Additionally, the use of this compound as a building block for the synthesis of new materials is an area of interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields of science.
合成方法
The synthesis of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione involves the reaction of 2,3-piperazinedione with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
| 102153-83-3 | |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
5,5-dimethyl-1-propan-2-ylpiperazine-2,3-dione |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)11-5-9(3,4)10-7(12)8(11)13/h6H,5H2,1-4H3,(H,10,12) |
InChI 键 |
FRFQGQFQXRDKFD-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(NC(=O)C1=O)(C)C |
规范 SMILES |
CC(C)N1CC(NC(=O)C1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



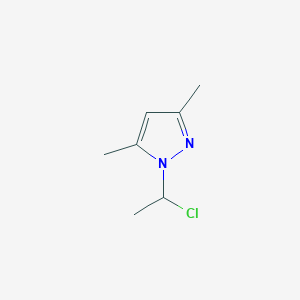
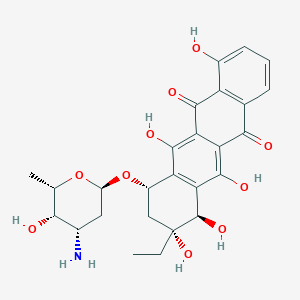
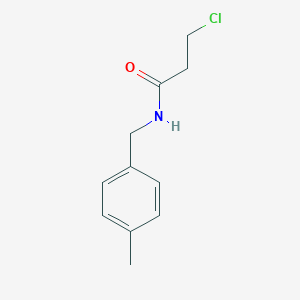
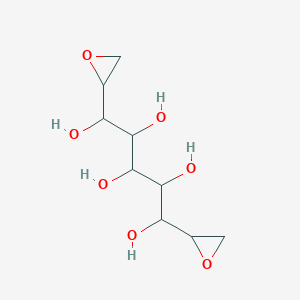

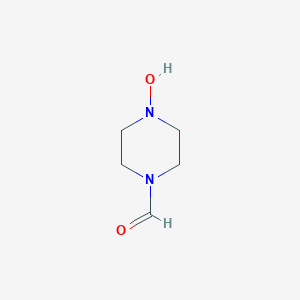

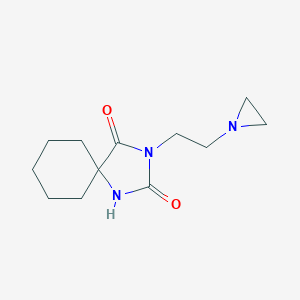
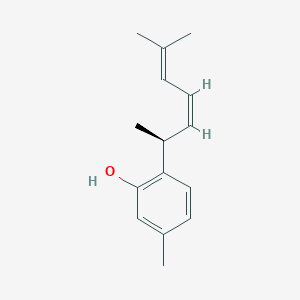
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)

